molecular formula C9H14ClN3 B1383449 ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride CAS No. 1803586-39-1

ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride

Cat. No.: B1383449
CAS No.: 1803586-39-1
M. Wt: 199.68 g/mol
InChI Key: AHMALZDBMLDINE-UHFFFAOYSA-N
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Description

Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride is a compound belonging to the class of substituted pyrazoles. Its chemical structure features a pyrazole ring substituted with a prop-2-yn-1-yl group and an ethylamine side chain. The hydrochloride salt form improves its solubility in aqueous media.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of the pyrazole ring

    • Starting with a suitable hydrazine derivative, the synthesis of the pyrazole ring involves cyclization with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

  • Substitution reactions

  • Formation of the ethylamine side chain

    • The addition of the ethylamine side chain can be achieved via alkylation of the pyrazole derivative with ethylamine.

Industrial Production Methods

Industrial production often employs a combination of batch and continuous flow techniques, with steps including:

  • Batch synthesis: : Initial reactions are conducted in batch reactors to ensure precise control over reaction conditions and yields.

  • Continuous flow synthesis: : For scalability, later stages utilize continuous flow reactors to facilitate large-scale production under consistent conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, typically forming N-oxide derivatives.

  • Reduction: : Reduction reactions can convert it into various hydrogenated forms.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Utilizing oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Alkyl halides or aryl halides in the presence of suitable catalysts and bases.

Major Products Formed

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Hydrogenated forms.

  • Substitution: : A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : As a building block in the synthesis of more complex chemical entities.

Biology

  • Bioactive Studies: : Evaluated for its potential as a bioactive molecule in various biological assays.

Medicine

  • Pharmacological Research: : Investigated for potential therapeutic properties, particularly in targeting specific biological pathways.

Industry

  • Chemical Industry: : Used as an intermediate in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).

Mechanism of Action

Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The precise mechanism involves binding to the active sites or allosteric sites, influencing the function of the targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine

  • Propyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine

Highlighting Uniqueness

Ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ethylamine side chain, in particular, imparts distinctive properties compared to its methyl or propyl analogs.

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Properties

IUPAC Name

N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-3-6-12-7-5-9(11-12)8-10-4-2;/h1,5,7,10H,4,6,8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMALZDBMLDINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN(C=C1)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride
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ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride
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ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride
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ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride

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